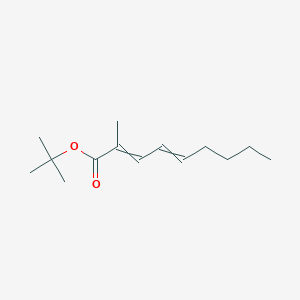

Tert-butyl 2-methylnona-2,4-dienoate

Description

Structure

3D Structure

Properties

CAS No. |

796034-98-5 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

tert-butyl 2-methylnona-2,4-dienoate |

InChI |

InChI=1S/C14H24O2/c1-6-7-8-9-10-11-12(2)13(15)16-14(3,4)5/h9-11H,6-8H2,1-5H3 |

InChI Key |

AOHIQEUIPFYQFA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC=C(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Strategically Designed Synthetic Methodologies for the Formation of Tert Butyl 2 Methylnona 2,4 Dienoate

Phosphonate-Based Olefination Strategies: Horner-Wadsworth-Emmons Reaction Pathways

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, prized for its reliability and stereoselectivity. wikipedia.orgthieme-connect.com It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene, typically with a strong preference for the (E)-isomer. wikipedia.orgorganic-chemistry.org This method is particularly well-suited for creating the α,β-unsaturated ester moiety and extending conjugation. researchgate.net For the synthesis of tert-butyl 2-methylnona-2,4-dienoate, a plausible HWE approach would involve the reaction of an appropriate phosphonate, such as a tert-butyl phosphonoacetate derivative, with an α,β-unsaturated aldehyde.

The reaction mechanism initiates with the deprotonation of the phosphonate to generate a nucleophilic carbanion. wikipedia.org This carbanion then adds to the carbonyl of the aldehyde, leading to an oxaphosphetane intermediate which subsequently collapses to form the desired alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. wikipedia.orgnrochemistry.com

Optimization of Reagent Stoichiometry and Reaction Conditions

The efficiency and stereochemical outcome of the HWE reaction are highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and the stoichiometry of the reactants. numberanalytics.com Strong bases like sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or potassium tert-butoxide are commonly employed to ensure complete deprotonation of the phosphonate ester. numberanalytics.comresearchgate.net The choice of solvent also plays a critical role, with polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) often facilitating the reaction. numberanalytics.com

Temperature can influence the stereoselectivity; in many standard HWE reactions, higher temperatures can favor the thermodynamically more stable (E)-isomer by allowing intermediates to equilibrate. wikipedia.org The stoichiometry is typically managed by using a slight excess of the phosphonate reagent and base to drive the reaction to completion.

Table 1: Representative Conditions for HWE Olefination

| Entry | Phosphonate Reagent | Aldehyde/Ketone | Base | Solvent | Temperature | Selectivity (E:Z) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Triethyl phosphonoacetate | Aromatic Aldehyde | NaH | THF | Room Temp. | >95:5 | organic-chemistry.org |

| 2 | Triethyl phosphonoacetate | Aliphatic Aldehyde | NaH | DME | Room Temp. | High E | thieme-connect.com |

| 3 | Methyl bis(trifluoroethyl)phosphonoacetate | Aryl Alkyl Ketone | LiHMDS | DMF | -78 °C to RT | High E | researchgate.net |

| 4 | Ethyl diphenylphosphonoacetate | Aldehyde | KHMDS/18-crown-6 (B118740) | THF | -78 °C | Up to 1:99 | researchgate.net |

Stereochemical Control in the Formation of Dienyl Esters

A significant advantage of the HWE reaction is the high degree of stereocontrol. Standard HWE conditions, utilizing reagents like triethyl phosphonoacetate, overwhelmingly favor the formation of the thermodynamically stable (E)-alkene. wikipedia.orgnrochemistry.com This preference arises from the reversibility of the initial addition step and the steric factors in the transition state leading to the oxaphosphetane intermediate, which favors an anti-orientation of the bulky substituents. organic-chemistry.org

Conversely, achieving the (Z)-geometry requires specific modifications. The Still-Gennari olefination is the premier method for synthesizing (Z)-alkenes with high selectivity. wikipedia.orgnumberanalytics.com This modification employs phosphonates with electron-withdrawing groups on the phosphorus esters, such as bis(2,2,2-trifluoroethyl) or diaryl groups. nih.govresearchgate.net These electron-withdrawing groups are thought to accelerate the elimination of the oxaphosphetane intermediate, making the initial addition step kinetically controlled and irreversible, which leads to the (Z)-product. wikipedia.orgnrochemistry.com The reaction is typically run at low temperatures (-78 °C) with strong, non-coordinating bases like KHMDS in the presence of a crown ether like 18-crown-6 to sequester the cation. numberanalytics.comnih.gov

For a molecule like this compound, reacting an appropriate phosphonate with an α,β-unsaturated aldehyde would typically yield the (2E,4E)-isomer under standard HWE conditions. To generate a (2Z)-isomer, the Still-Gennari protocol would be the strategy of choice. nih.govresearchgate.netnih.gov

Enantioselective Variants for Analogous Dienyl Ester Construction

While the standard HWE reaction creates achiral C=C bonds, asymmetric variations have been developed to construct chiral centers. These enantioselective HWE reactions are crucial for the synthesis of optically active molecules. nih.gov One approach involves using chiral phosphonates, where a chiral auxiliary is attached to the phosphorus atom or the ester group. thieme-connect.com In the synthesis of chiral bicyclic imines, for instance, a chiral phosphonate derived from hexahydroquinoxalin-2(1H)-one has been used to achieve high diastereoselectivity. nih.gov

Another strategy employs chiral ligands in conjunction with metal-mediated HWE reactions. For example, the use of Sn(OSO₂CF₃)₂ with a chiral diamine ligand has been shown to induce enantioselectivity in the reaction of certain ketones. researchgate.net While direct application to the synthesis of the title compound, which is achiral, is not relevant, these methods are vital for constructing chiral analogs or precursors where stereocenters are present elsewhere in the molecule. semanticscholar.org

Palladium-Catalyzed Cross-Coupling Approaches to Dienyl Ester Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have revolutionized the synthesis of conjugated systems like dienes and polyenes. wikipedia.orgnih.gov These methods offer alternative and often complementary strategies to olefination reactions for constructing dienyl esters.

Heck Reactions for Extending Conjugated Systems

The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgyoutube.com It is particularly effective for vinylation reactions, making it an excellent choice for synthesizing conjugated dienes. organic-chemistry.org To synthesize a dienyl ester like this compound, a Heck reaction could be envisioned between a vinyl halide (e.g., 1-bromohex-1-ene) and tert-butyl 2-methylacrylate.

The reaction is generally highly stereoselective, favoring the formation of the trans product. organic-chemistry.org A variety of palladium sources, such as Pd(OAc)₂, and ligands, like triphenylphosphine (B44618) (PPh₃), can be used. wikipedia.org The choice of base, solvent, and temperature is critical for achieving high yields and selectivity.

Table 2: Typical Conditions for Heck Reactions

| Entry | Vinyl Halide/Triflate | Alkene | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| 1 | Aryl/Vinyl Halide | Activated Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile (B52724) | wikipedia.org |

| 2 | Aryl Chloride | n-Butyl Acrylate (B77674) | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | acs.org |

| 3 | Vinyl Iodide | Vinylboronate Ester | Pd(PPh₃)₄ | Et₃N | THF | rsc.org |

| 4 | Aryl Iodide | Enol Ether | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | youtube.com |

Sonogashira and Suzuki-Miyaura Coupling Strategies

The Sonogashira and Suzuki-Miyaura reactions are among the most versatile palladium-catalyzed cross-coupling methods for C-C bond formation.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org For diene synthesis, a Sonogashira coupling could first be used to create an enyne, for example, by coupling a vinyl halide with a terminal alkyne. The resulting enyne could then be stereoselectively reduced or isomerized to the target conjugated diene. This multi-step approach offers flexibility in building complex molecular frameworks. The reaction is typically carried out under mild conditions with an amine base. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling is a highly efficient reaction that couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. wikipedia.orglibretexts.org It is exceptionally well-suited for synthesizing conjugated dienes with high stereochemical purity. nih.govnih.gov A convergent synthesis of a dienyl ester could involve the coupling of a vinylboronic acid (or ester) with a vinyl halide. wikipedia.orgrsc.org For the target molecule, this could mean coupling (E)-hex-1-en-1-ylboronic acid with tert-butyl 2-bromo-2-methylacrylate. The Suzuki reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts. nih.govorganic-chemistry.org The reaction proceeds with retention of the stereochemistry of the double bonds in both coupling partners. wikipedia.org

Table 3: Comparison of Sonogashira and Suzuki-Miyaura Coupling for Diene Synthesis

| Feature | Sonogashira Coupling | Suzuki-Miyaura Coupling |

|---|---|---|

| Coupling Partners | Terminal Alkyne + Vinyl Halide | Vinylboronic Acid/Ester + Vinyl Halide |

| Catalyst System | Pd complex (e.g., Pd(PPh₃)₄) + Cu(I) salt (e.g., CuI) | Pd complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) |

| Base | Amine (e.g., Et₃N, piperidine) | Inorganic base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) |

| Key Intermediate | Enyne (requires further transformation) | Diene (direct product) |

| Advantages | Mild conditions, useful for building alkyne functionality. wikipedia.org | High functional group tolerance, stereospecific, low toxicity byproducts. nih.govorganic-chemistry.orgyoutube.com |

Olefin Metathesis Strategies: Cross-Metathesis for Dienyl Ester Formation

Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds. Cross-metathesis, in particular, offers a direct route to substituted dienyl esters by coupling two different olefinic precursors. organic-chemistry.org This method is often characterized by its high functional group tolerance and the potential for excellent stereocontrol.

Design of Precursors for Efficient Diene Coupling

The success of a cross-metathesis reaction hinges on the judicious selection of olefin precursors. For the synthesis of this compound, one precursor would be a terminal alkene, which will ultimately form the C5-C9 portion of the molecule. The other precursor would be an α,β-unsaturated ester, specifically a derivative of 2-methylbut-2-enoic acid, to form the C1-C4 segment.

The choice of precursors is critical to favor the desired cross-coupled product over undesired homodimers. organic-chemistry.org Steric and electronic factors of the substituents on the double bonds play a significant role in directing the regioselectivity of the metathesis reaction. nih.gov For instance, using a terminal alkene with a bulky group can influence the reaction's efficiency. Similarly, the nature of the ester group in the other precursor can be tuned to optimize reactivity and selectivity.

Catalyst Selection and Reaction Optimization for Dienyl Systems

The selection of an appropriate catalyst is paramount for achieving high yields and stereoselectivity in dienyl ester synthesis. Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are widely employed for their stability and broad functional group compatibility. organic-chemistry.org Second-generation Grubbs-Hoveyda catalysts (GH-II) are often effective for small-scale reactions, while specialized fluorous GH-II catalysts can be used for larger, gram-scale syntheses to facilitate catalyst recovery and reuse. nih.govorganic-chemistry.org

Reaction conditions must be carefully optimized. Key parameters include the stoichiometry of the reactants, catalyst loading, solvent, and temperature. nih.govorganic-chemistry.org Often, a slight excess of one of the olefin partners is used to drive the reaction towards the desired cross-product. nih.gov The concentration of the reactants can also be adjusted to improve conversion. mdpi.com For example, in the synthesis of related dienyl esters, reactant concentrations of 0.25 M have been used successfully. nih.gov The choice of solvent can also be critical, with toluene (B28343) being a common choice for such transformations. mdpi.com

Table 1: Catalyst and Condition Optimization for Diene Metathesis

| Parameter | Variation | Observation | Reference |

|---|---|---|---|

| Catalyst | Grubbs-Hoveyda II (GH-II) | Effective for small-scale synthesis. | nih.govorganic-chemistry.org |

| Fluorous GH-II | Allows for catalyst recovery in large-scale reactions. | nih.govorganic-chemistry.org | |

| Z-selective Ru-benzylidene | High Z-selectivity in cross-metathesis with terminal alkenes. | nih.gov | |

| Stoichiometry | Excess of one olefin partner (e.g., 1.5 equiv) | Can significantly improve the yield of the desired product. | nih.gov |

| Solvent | Toluene | Found to be an effective solvent for selective formation. | mdpi.com |

| Dichloromethane (DCM) | Commonly used, but may not always be optimal. | mdpi.com | |

| Temperature | 80-100 °C | Often required for efficient conversion, especially with less reactive substrates. | mdpi.com |

This table is generated based on findings from related dienyl ester syntheses and provides a general guideline for optimizing the synthesis of this compound.

Tandem Metathesis/Wittig Olefination Sequences

A powerful extension of metathesis chemistry involves tandem, or one-pot, reaction sequences. A notable example is the combination of cross-metathesis with a subsequent Wittig olefination. nih.govorganic-chemistry.org This approach can streamline the synthesis of complex molecules by reducing the number of purification steps. organic-chemistry.org

Organometallic Reagent Additions and Subsequent Transformations for Dienyl Ester Scaffolds

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles widely used in the construction of carbon-carbon bonds. libretexts.orglibretexts.orgorgosolver.com Their addition to various electrophiles, followed by subsequent chemical transformations, provides a versatile platform for the synthesis of complex organic molecules, including dienyl esters.

Directed Additions to Pyrylium (B1242799) Salts and Ring-Opening Pathways

A stereoselective method for the synthesis of 2,4-dienals involves the addition of organometallic reagents to pyrylium salts. rsc.org This is followed by an electrocyclic ring-opening of the intermediate 2H-pyran to yield a Z,E-dienal with high stereochemical purity. rsc.org

For the synthesis of a precursor to this compound, a suitable organometallic reagent, such as a pentylmagnesium halide, could be added to a 2-methylpyrylium salt. The subsequent ring-opening would generate a 2-methyl-4-nonenal intermediate. This dienal could then be oxidized to the corresponding carboxylic acid and subsequently esterified with tert-butanol (B103910) to yield the target molecule. This pathway offers a high degree of control over the stereochemistry of the resulting diene. rsc.org The reaction of pyrylium salts with nucleophiles is a well-established transformation, often leading to a variety of heterocyclic or open-chain products depending on the nucleophile and substitution pattern of the pyrylium salt. nih.govorientjchem.org

Grignard and Organolithium Reagent Mediated Syntheses

Grignard and organolithium reagents are fundamental tools in organic synthesis due to their strong nucleophilicity and basicity. libretexts.orglibretexts.orgmasterorganicchemistry.com They are typically prepared by reacting an alkyl or aryl halide with magnesium or lithium metal, respectively. orgosolver.commasterorganicchemistry.com

In the context of synthesizing this compound, these reagents can be employed in several ways. For instance, a Grignard reagent could be added to an appropriate α,β-unsaturated ester or acid chloride in a conjugate addition reaction, although this can sometimes be challenging to control. A more common approach involves the addition of these organometallic reagents to carbonyl compounds to form alcohols, which are then further elaborated. libretexts.orglibretexts.orgorgosolver.com For example, the addition of a Grignard or organolithium reagent to an ester can lead to the formation of a tertiary alcohol after a double addition. youtube.com

A plausible synthetic route could involve the reaction of a pentyl Grignard or organolithium reagent with a suitable lactone or cyclic ester. This would lead to a ring-opened product containing both a ketone and an alcohol, which could then be further manipulated to form the desired dienyl ester structure. youtube.com

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2 Methylnona 2,4 Dienoate Transformations

Cycloaddition Reactions Involving the Dienyl Ester System

The conjugated diene motif within tert-butyl 2-methylnona-2,4-dienoate is primed for participation in cycloaddition reactions, most notably the Diels-Alder reaction. This pericyclic process involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. The presence of both an electron-donating methyl group at the 2-position and an electron-withdrawing tert-butyl ester group would be expected to influence the reactivity and selectivity of these transformations.

Intermolecular Diels-Alder Reactions with Diverse Dienophiles

Specific studies on the intermolecular Diels-Alder reactions of this compound with various dienophiles have not been reported. In principle, this diene could react with a range of dienophiles, including electron-deficient alkenes and alkynes such as maleic anhydride, acrylates, and quinones. The outcomes of such hypothetical reactions would be governed by the electronic and steric properties of both the diene and the chosen dienophile.

Regio- and Stereoselectivity Studies

There are no available research findings or data tables concerning the regio- and stereoselectivity of intermolecular Diels-Alder reactions for this compound.

Generally, for a 2-substituted diene, the regioselectivity of the Diels-Alder reaction is influenced by the electronic nature of the substituents on both the diene and the dienophile. youtube.com The methyl group at the C2 position of the diene is an electron-donating group, which would direct the regioselectivity of the reaction with an unsymmetrical dienophile. For instance, reaction with an acrylate (B77674) dienophile would be expected to yield the "para" isomer as the major product. youtube.com

The stereoselectivity of the Diels-Alder reaction is typically governed by the "endo rule," which predicts that the substituents on the dienophile will preferentially adopt an endo orientation in the transition state, leading to the formation of the endo diastereomer. orgsyn.org However, the bulky tert-butyl group of the ester might sterically disfavor this arrangement.

Influence of Electronic and Steric Factors on Reaction Outcomes

Specific experimental data detailing the influence of electronic and steric factors on the Diels-Alder reactions of this compound are absent from the scientific literature.

Based on general principles, the electron-donating methyl group at C2 would increase the electron density of the diene system, enhancing its reactivity towards electron-poor dienophiles. nih.gov Conversely, the electron-withdrawing tert-butyl ester group can also influence the electronic distribution within the diene. The large steric bulk of the tert-butyl group would be a significant factor, potentially hindering the approach of the dienophile and influencing the facial selectivity of the cycloaddition. mdpi.com

Intramolecular Diels-Alder Reactions

There are no published studies on the intramolecular Diels-Alder (IMDA) reactions of this compound. For an IMDA reaction to occur, the diene must be connected to a dienophile via a tether. In the case of the named compound, this would require further synthetic modification to introduce a dienophilic moiety onto the nonanoate (B1231133) chain.

The feasibility and outcome of such a hypothetical IMDA reaction would depend critically on the length and nature of the tether connecting the diene and dienophile. researchgate.netresearchgate.net

Conformational Requirements and Transition State Geometries

No specific research has been conducted on the conformational requirements or transition state geometries for the intramolecular Diels-Alder reactions of any derivatives of this compound.

In general, for an intramolecular Diels-Alder reaction to be successful, the tether connecting the diene and dienophile must be of an appropriate length and flexibility to allow the molecule to adopt a conformation that brings the reacting moieties into proximity in the correct orientation for the cycloaddition to occur. nih.gov The transition state geometry would be highly constrained, and computational studies would be necessary to predict the most likely pathways and product stereochemistries.

Bridged and Fused Ring System Formation

As there are no reported intramolecular Diels-Alder reactions for this compound, there is no information on the formation of bridged or fused ring systems from this compound.

The type of ring system formed in an intramolecular Diels-Alder reaction—fused or bridged—is determined by the point of attachment of the tether to the diene system. researchgate.net Attachment at the terminus of the diene typically leads to fused ring systems, while attachment to an internal carbon of the diene can result in the formation of bridged bicyclic structures. The formation of such complex architectures is a powerful application of the intramolecular Diels-Alder reaction in organic synthesis.

Pericyclic Reactions Beyond Diels-Alder Cycloadditions

Pericyclic reactions involve the concerted reorganization of electrons within a cyclic transition state. numberanalytics.com While the Diels-Alder reaction is a prominent example, the conjugated diene system of this compound is also susceptible to other types of pericyclic transformations, namely electrocyclic reactions and sigmatropic rearrangements.

Electrocyclic Reactions: An electrocyclic reaction is a reversible process where a conjugated π-electron system undergoes cyclization by converting a π-bond into a σ-bond, forming a ring. libretexts.orgwikipedia.org The stereochemical outcome is dictated by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is induced by heat (thermal) or light (photochemical). youtube.com

For this compound, which possesses a 4π-electron system (the conjugated diene), a thermal ring-closure would proceed via a conrotatory motion of the terminal p-orbitals. libretexts.orgmasterorganicchemistry.com This means the orbitals, and the substituents attached to them, rotate in the same direction (both clockwise or both counter-clockwise) to form the new σ-bond, resulting in a substituted cyclobutene. Conversely, a photochemical reaction, which proceeds through an excited state, would favor a disrotatory closure, where the orbitals rotate in opposite directions. libretexts.orglibretexts.org The reverse ring-opening reactions are also governed by these principles. libretexts.org

Sigmatropic Rearrangements: Sigmatropic rearrangements involve the migration of a σ-bond across a π-electron system. numberanalytics.comopenochem.orgresearchgate.net The classification [i,j] describes the number of atoms over which each end of the σ-bond moves. libretexts.org Given its structure, this compound could theoretically undergo a numberanalytics.comlibretexts.org-hydride shift . In this process, a hydrogen atom from the C6 position could migrate to the C2 position, facilitated by a six-electron cyclic transition state. Such shifts are common in 1,3-diene systems with accessible allylic hydrogens. libretexts.org

Another relevant transformation is the Cope rearrangement , a researchgate.netresearchgate.net-sigmatropic rearrangement of a 1,5-diene. openochem.orglibretexts.org While the parent molecule is not a 1,5-diene, derivatives formed through other reactions could potentially undergo this transformation. The Cope rearrangement proceeds through a highly ordered, chair-like transition state. imperial.ac.uk

Conjugate Addition Reactions to the α,β-Unsaturated Ester

The electron-withdrawing nature of the ester group in this compound polarizes the conjugated diene system, making the β-carbon (C4) and the δ-carbon (C5) electrophilic. libretexts.org This activation facilitates conjugate addition, where a nucleophile adds to the end of the conjugated system (1,4- or 1,6-addition). makingmolecules.comnumberanalytics.com

The Michael reaction is a classic example of a 1,4-nucleophilic addition to an α,β-unsaturated carbonyl compound. wikipedia.org In the case of a dienoate like this compound, the reaction can extend to a 1,6-addition. Nucleophiles attack the electrophilic β-carbon, leading to a resonance-stabilized enolate intermediate. libretexts.orgfiveable.me

Common nucleophiles for this reaction include:

Soft nucleophiles: Gilman reagents (organocuprates), enamines, and enolates are highly effective for 1,4-additions. wikipedia.org

Amines and Thiols: These can also act as nucleophiles in conjugate additions. fiveable.me

The reaction mechanism involves the nucleophilic attack at the β-position, forming a new carbon-nucleophile bond and an enolate intermediate, which is then protonated to yield the final saturated or partially saturated product. makingmolecules.com The regioselectivity (1,4- vs. 1,6-addition) can be influenced by the nature of the nucleophile and the reaction conditions.

Achieving stereocontrol in conjugate additions is a significant area of research. Asymmetric conjugate additions can be facilitated by using chiral catalysts, which create a chiral environment around the substrate, directing the nucleophilic attack to one face of the molecule. mdpi.com

Several strategies have been developed:

Chiral Metal Complexes: Catalytic amounts of metal complexes with chiral ligands, such as those based on rhodium with BINAP or nickel with chiral diamines, can effectively catalyze enantioselective conjugate additions. mdpi.com For instance, chiral Ni(II) complexes have been used for the highly enantioselective Michael addition of malonates to nitroalkenes. mdpi.com

Organocatalysis: Chiral organic molecules, such as prolinol derivatives or thioureas, can activate the substrate by forming iminium ions or by hydrogen bonding, leading to high enantioselectivity. nih.govbeilstein-journals.org Directed evolution has even been used to engineer enzymes like DERA to act as proficient "Michaelases" for asymmetric Michael additions. nih.gov

These asymmetric methods provide access to chiral molecules, which are valuable synthons in the pharmaceutical industry. beilstein-journals.org

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding the intricate details of reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. For the transformations of this compound, a combination of experimental and computational techniques can provide deep mechanistic insights.

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the structure of the transition state. wikipedia.orglibretexts.org This is achieved by measuring the difference in reaction rates when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). youtube.com

For instance, in the hydroboration reaction, a primary KIE would be expected if the C-H or B-H bond formation is part of the rate-determining step. By selectively labeling the olefin or the borane (B79455) with deuterium, the magnitude of the KIE (kH/kD) can provide information about the symmetry of the transition state. princeton.edu A large KIE suggests a transition state where the hydrogen is being transferred, while a small or inverse KIE might indicate that other steps are rate-limiting. osti.gov

Table 2: Hypothetical Kinetic Isotope Effect Data for the Hydroboration of this compound

| Isotopic Substitution | Reaction Step Probed | Expected kH/kD | Mechanistic Implication |

| Deuterium at C4 | C-H bond formation | ~1.5 - 2.5 | Indicates some C-H bond formation in the transition state. |

| Deuterated borane (e.g., 9-BBD) | B-H bond breaking | ~2.0 - 4.0 | Suggests B-H bond cleavage is a significant part of the rate-determining step. |

Computational Approaches to Mechanistic Insights

Computational chemistry, particularly density functional theory (DFT), offers a powerful avenue for investigating reaction mechanisms at the molecular level. fossee.in By modeling the potential energy surface of a reaction, it is possible to locate and characterize transition states, intermediates, and products. nih.govrsc.orgmdpi.com

For the olefin functionalization reactions of this compound, computational studies can be employed to:

Predict Regioselectivity: By calculating the activation energies for the attack of a reagent (e.g., borane, peroxy acid) at the different double bonds, the preferred reaction pathway can be predicted.

Analyze Transition State Geometries: The geometry of the transition state provides crucial information about the mechanism. For example, in a Diels-Alder reaction involving the diene, a concerted or stepwise mechanism can be distinguished by the nature of the calculated transition state.

Rationalize Stereoselectivity: In asymmetric reactions like the Sharpless dihydroxylation, computational models can help to understand the origin of the enantioselectivity by examining the interactions between the substrate, the catalyst, and the chiral ligand in the transition state.

These computational investigations, when combined with experimental data such as KIEs, provide a comprehensive picture of the reaction mechanism.

Strategic Applications of Tert Butyl 2 Methylnona 2,4 Dienoate As a Building Block in Complex Molecule Synthesis

Synthesis of Analogues and Derivatives with Modified Structural Features.The exploration of analogues and derivatives of tert-butyl 2-methylnona-2,4-dienoate also appears to be an area with limited published research.

Design and Synthesis of Conformationally Restricted Analogues.The design and synthesis of conformationally restricted analogues of this compound have not been reported. Creating such analogues could provide insights into its bioactive conformations if it were to be used as a pharmacophore.

Due to the absence of specific research data on "this compound" in these contexts, the creation of detailed research findings and data tables as requested is not feasible at this time. The compound may be a novel reagent, a highly specific intermediate not widely reported, or part of proprietary research not available in the public sphere.

Development of Novel Synthetic Sequences and Methodologies.

Cascade Reactions and Tandem Processes.

No specific instances of This compound being employed in cascade or tandem reactions were found in the reviewed literature. Cascade reactions, which involve a series of intramolecular transformations where the product of one reaction becomes the substrate for the next, are powerful tools for the rapid construction of molecular complexity. Similarly, tandem processes, which encompass multiple mechanistically distinct reactions occurring under the same reaction conditions, offer significant advantages in terms of efficiency and atom economy.

While the conjugated diene and ester functionalities within This compound suggest potential for its participation in various pericyclic reactions, conjugate additions, or other transformations that could initiate a cascade sequence, no documented examples of such reactivity for this specific substrate currently exist in the public domain.

Convergent Synthesis Strategies.

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a target molecule, which are then coupled together in the later stages of the synthesis. This approach is often more efficient for the synthesis of complex molecules than a linear approach.

The literature search did not reveal any reports of This compound being used as a key fragment in a convergent synthesis strategy. While its structure could theoretically allow for its incorporation as a C10 building block, there are no published total syntheses or methodological studies that demonstrate this application.

Advanced Analytical Methodologies for Research and Process Monitoring of Tert Butyl 2 Methylnona 2,4 Dienoate

Chromatographic Methodologies for Reaction Progression and Purity Analysis

Chromatographic techniques are indispensable for separating components of a mixture, making them ideal for monitoring the progress of a reaction and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) Method Development for Stereoisomer Separation

The presence of a chiral center at the 2-methyl position and the potential for E/Z isomerism at the two double bonds in tert-butyl 2-methylnona-2,4-dienoate means that a synthetic route could produce a mixture of stereoisomers. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of these isomers.

Method development for stereoisomer separation often involves screening different types of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective for resolving enantiomers of a wide range of compounds, including esters. For diastereomers, which have different physical properties, separation can often be achieved on standard achiral stationary phases like silica (B1680970) gel or C18. sigmaaldrich.comchiralpedia.com

The choice of mobile phase is critical. For normal-phase chromatography on a chiral column, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (such as isopropanol (B130326) or ethanol) are commonly used. chromatographyonline.comnih.gov The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time. For reversed-phase separations, mixtures of water or buffer with acetonitrile (B52724) or methanol (B129727) are typical.

Illustrative HPLC Conditions for Separation of Dienoate Ester Stereoisomers:

| Parameter | Typical Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Gas Chromatography (GC) for Reaction Monitoring and Volatile Analysis

Gas chromatography (GC) is well-suited for the analysis of volatile compounds and can be used to monitor the progress of reactions that produce this compound, especially if the reactants and products have different boiling points. youtube.com When coupled with a flame ionization detector (FID), GC provides quantitative information on the relative amounts of each component in a mixture. researchgate.netresearchgate.netsciepub.com For structural confirmation, GC coupled with a mass spectrometer (GC-MS) is invaluable.

The choice of the GC column is important. A mid-polarity column, such as one coated with a phenyl polysiloxane phase (e.g., DB-5 or HP-5), is often a good starting point for the separation of a range of organic molecules. The temperature program of the GC oven is optimized to ensure good separation of all components, from volatile starting materials to the higher-boiling ester product. nih.govmdpi.com

Typical GC-FID Parameters for Unsaturated Ester Analysis:

| Parameter | Typical Condition |

|---|---|

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial 50 °C (2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |

Thin-Layer Chromatography (TLC) in Reaction Optimization

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method for monitoring the progress of a chemical reaction. libretexts.orgquora.comualberta.calibretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visually track the consumption of reactants and the formation of products. quora.com

For a reaction such as the Horner-Wadsworth-Emmons olefination to form the dienoate system, TLC can effectively distinguish the more polar aldehyde and phosphonate (B1237965) starting materials from the less polar ester product. nrochemistry.comorganic-chemistry.org The choice of eluent, typically a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether), is crucial for achieving good separation. researchgate.netresearchgate.netrochester.edu The ratio is adjusted to obtain an Rf value for the product of approximately 0.3-0.5 for optimal resolution. Visualization can often be achieved using a UV lamp, as the conjugated diene system in the product is typically UV-active. researchgate.net

Illustrative TLC System for Monitoring Dienoate Synthesis:

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane/Ethyl Acetate (8:2, v/v) |

| Visualization | UV lamp (254 nm) |

| Expected Rf of Product | ~0.4 |

Spectroscopic Techniques for In-Situ Reaction Monitoring and Kinetic Studies

Spectroscopic methods that allow for real-time analysis of a reaction mixture without the need for sampling are powerful tools for gaining mechanistic insights and performing kinetic studies.

Real-time NMR Spectroscopy for Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structural elucidation. When applied in real-time, it provides a window into the reaction as it happens. nih.gov By monitoring the disappearance of signals corresponding to the reactants and the appearance of signals for the product, one can determine reaction rates and identify transient intermediates. researchgate.netlibretexts.org For a reaction to produce this compound, specific proton (¹H) or carbon (¹³C) signals can be tracked. For instance, the formation of the vinylic protons of the diene system would result in new signals in the downfield region of the ¹H NMR spectrum, typically between 5.0 and 7.5 ppm. oregonstate.eduucl.ac.uklibretexts.orglibretexts.org

Hypothetical ¹H NMR Chemical Shifts for Monitoring Synthesis:

| Proton Environment | Expected Chemical Shift (δ, ppm) | Change During Reaction |

|---|---|---|

| Aldehyde proton of reactant | 9.5 - 10.0 | Decreases |

| Vinylic protons of dienoate product | 5.5 - 7.5 | Increases |

| tert-Butyl protons of ester | ~1.5 | Increases |

In-situ Infrared (IR) Spectroscopy for Functional Group Transformations

In-situ Infrared (IR) spectroscopy is another powerful process analytical technology (PAT) tool that monitors the change in concentration of functional groups in real-time. youtube.comxjtu.edu.cnresearchgate.netmdpi.com By inserting a probe directly into the reaction vessel, the vibrational changes of the molecules can be followed. In the synthesis of this compound, a key transformation is the conversion of a carbonyl group (aldehyde) and a phosphonate into a conjugated ester. This can be monitored by observing the disappearance of the aldehyde C=O stretch (around 1700-1720 cm⁻¹) and the appearance of the conjugated ester C=O stretch (around 1715-1730 cm⁻¹). libretexts.orgspectroscopyonline.comvscht.czorgchemboulder.com The formation of the C=C bonds of the diene system can also be tracked in the 1600-1650 cm⁻¹ region.

Characteristic IR Frequencies for Monitoring Functional Group Changes:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation |

|---|---|---|---|

| Aldehyde (reactant) | C=O Stretch | ~1720 | Signal decreases |

| Conjugated Ester (product) | C=O Stretch | ~1715 | Signal increases |

| Diene (product) | C=C Stretch | ~1640 and ~1600 | Signals increase |

Mass Spectrometry Techniques for Intermediates and Product Analysis (Focus on Reaction Networks, not basic ID)

In the synthesis of this compound, a complex network of reactions can lead to the formation of various intermediates, isomers, and byproducts. Mass spectrometry serves as a powerful tool for elucidating these reaction pathways and ensuring the purity of the final product. By focusing on the intricate details of the molecular species present in the reaction mixture, researchers can optimize reaction conditions and gain a deeper understanding of the underlying chemical transformations.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of the target compound and its reaction intermediates. nih.gov Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to four or more decimal places, which allows for the confident assignment of a unique molecular formula to a given ion. youtube.com This level of precision is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. shimadzu.com

In the context of this compound synthesis, HRMS can be employed to monitor the progress of the reaction by identifying the exact masses of expected intermediates and the final product. For instance, the theoretical exact mass of this compound (C₁₄H₂₄O₂) can be calculated and compared against the experimentally measured mass. A close match between the theoretical and observed mass provides strong evidence for the presence of the desired compound.

Below is a table illustrating the application of HRMS in confirming the molecular formulas of this compound and a potential precursor, nona-2,4-dienoic acid.

Table 1: Illustrative HRMS Data for Molecular Formula Confirmation

| Compound Name | Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ | Observed Exact Mass (m/z) [M+H]⁺ | Mass Error (ppm) |

|---|---|---|---|---|

| Nona-2,4-dienoic acid | C₉H₁₄O₂ | 155.1067 | 155.1065 | -1.29 |

This table is generated based on theoretical calculations and represents typical data obtained in HRMS analysis.

Tandem Mass Spectrometry for Structural Fragments in Complex Mixtures

While HRMS confirms the elemental composition, Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected ion and analyzing its resulting fragment ions. shimadzu.com This technique is particularly valuable for identifying specific isomers and elucidating the structure of unknown compounds within a complex reaction mixture. researchgate.net In MS/MS, a precursor ion of interest is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are detected. The fragmentation pattern is often characteristic of the molecule's structure, including the location of double bonds and functional groups. nih.gov

For a conjugated dienoate like this compound, MS/MS analysis can help confirm the position of the double bonds and the connectivity of the ester group. The fragmentation of unsaturated esters often involves characteristic losses of neutral molecules and cleavages at positions allylic to the double bonds. nih.gov For example, the loss of isobutylene (B52900) (56 Da) from the tert-butyl group is a common fragmentation pathway for tert-butyl esters. Further fragmentation of the resulting ion can provide information about the carbon chain.

The table below outlines a plausible fragmentation pathway for the protonated molecule of this compound, which could be used to identify it within a reaction network.

Table 2: Plausible Tandem MS Fragmentation Data for [this compound + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Information Gained |

|---|---|---|---|

| 225.1849 | 169.1223 | C₄H₈ (Isobutylene) | Loss of the tert-butyl group, confirming the ester type. |

| 225.1849 | 123.0804 | C₅H₈O₂ (Tert-butyl acrylate) | Cleavage of the C5-C6 bond. |

| 169.1223 | 151.1118 | H₂O (Water) | Loss of water from the carboxylic acid formed after isobutylene loss. |

This table presents a hypothetical fragmentation pattern based on established principles of mass spectrometry for unsaturated esters.

By utilizing these advanced mass spectrometry methodologies, researchers can effectively map the reaction network for the synthesis of this compound, leading to improved process control and a higher quality final product.

Future Perspectives and Emerging Research Avenues for Tert Butyl 2 Methylnona 2,4 Dienoate

Development of New Catalytic Asymmetric Synthetic Routes

The presence of a chiral center at the C5 position and the potential for creating additional stereocenters makes the asymmetric synthesis of tert-butyl 2-methylnona-2,4-dienoate a significant challenge and a valuable goal. Future research will likely focus on developing catalytic enantioselective methods to control the stereochemistry of this molecule.

Organocatalysis, which utilizes small organic molecules as catalysts, presents a powerful tool for the asymmetric functionalization of conjugated systems. For instance, the enantioselective reduction of similar δ-nitro dienes has been achieved with high enantiomeric excess using bifunctional catalysts. unimi.it A similar strategy could be envisioned for a precursor to this compound, where an asymmetric conjugate addition or reduction could establish the key stereocenter.

Metal-catalyzed asymmetric reactions are another promising avenue. Transition metal complexes with chiral ligands have been successfully employed in the asymmetric synthesis of functionalized chiral enolates from trialkylsiloxy-1,3-dienes. researchgate.net Adapting such a methodology to a suitable precursor could provide a highly enantioselective route to this compound. The development of multicomponent reactions catalyzed by chiral metal complexes could also offer an efficient one-pot synthesis of highly functionalized and stereochemically complex molecules. purdue.edu

Table 1: Potential Catalytic Asymmetric Strategies for this compound Synthesis

| Catalytic System | Potential Reaction Type | Expected Outcome |

| Chiral Brønsted Acid | Asymmetric Conjugate Addition | Enantioselective formation of the C5 stereocenter. |

| Chiral Amine (Enamine Catalysis) | Asymmetric Michael Addition | High enantiomeric excess in the formation of a key intermediate. |

| Chiral Phosphoric Acid | Asymmetric α-functionalization | Control over a newly formed α-quaternary carbon center. d-nb.info |

| Chiral Bis(oxazoline)-Metal Complexes | Asymmetric Diels-Alder Reaction | Diastereo- and enantioselective synthesis of cyclic precursors. purdue.edu |

| Cobalt-bisphosphine Complexes | Asymmetric Hydrovinylation | Enantioselective synthesis of vinyl-group bearing chiral centers. researchgate.net |

Exploration of Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, or continuous flow chemistry, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. mdpi.com For the synthesis of this compound, flow chemistry could be particularly beneficial for handling potentially hazardous reagents and for optimizing reaction conditions to improve yield and selectivity.

The translation of optimized batch reactions into continuous flow processes is a growing trend in chemical manufacturing. researchgate.net For instance, reactions that require precise temperature control, such as certain organometallic additions or highly exothermic reactions, can be managed more effectively in a flow reactor. youtube.com The synthesis of this compound likely involves multiple steps, and a telescoped flow synthesis, where sequential reactions are performed in a continuous stream without isolation of intermediates, could significantly improve efficiency.

Future research could focus on developing a multi-step continuous flow synthesis of this compound. This would involve the optimization of each reaction step in a flow reactor, followed by the integration of these steps into a single, automated process. The use of immobilized catalysts or reagents in packed-bed reactors could also simplify purification and catalyst recycling. mdpi.com

Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Feature of Flow Chemistry | Potential Benefit |

| Enhanced Heat Transfer | Improved control over exothermic reactions, leading to fewer side products. |

| Precise Control of Residence Time | Optimization of reaction time for maximum conversion and minimal degradation. |

| Increased Safety | Handling of hazardous intermediates in small, contained volumes. |

| Scalability | Facile scaling of production from laboratory to industrial quantities. |

| Automation | High-throughput screening of reaction conditions and automated production. |

Integration into Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, is a powerful strategy for the synthesis of complex chiral molecules. mdpi.com For this compound, enzymes could be used to introduce stereocenters with high enantiopurity, a task that can be challenging for traditional chemical methods.

Lipases are particularly useful for the kinetic resolution of racemic alcohols and esters. A potential chemoenzymatic route to an enantiomerically pure precursor of this compound could involve the lipase-catalyzed resolution of a racemic alcohol intermediate. For example, the enantiomers of 2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid have been successfully prepared using a chemoenzymatic approach involving a lipase (B570770) for stereoselective transesterification. researchgate.net

Furthermore, other classes of enzymes, such as oxidoreductases, could be employed for the stereoselective reduction of a ketone precursor to establish the chiral alcohol at the C5 position. The stereodivergent synthesis of all possible stereoisomers of 2,3-dimethylglyceric acid ethyl ester has been achieved through a chemoenzymatic strategy, highlighting the power of this approach in accessing a wide range of stereoisomers. mdpi.com

Discovery of Novel Transformations and Reaction Classes

The conjugated diene moiety in this compound is a versatile functional group that can participate in a variety of chemical transformations. slideshare.net Future research could focus on exploring novel reactions of this diene system to generate new and structurally diverse molecules.

Electrophilic additions to conjugated dienes can proceed via 1,2- or 1,4-addition pathways, leading to a mixture of products. openstax.org Investigating the regioselectivity of these additions with various electrophiles under different reaction conditions could lead to the selective synthesis of new functionalized alkenes. Radical additions to conjugated dienes also offer a pathway to novel structures. lumenlearning.com

The diene system is also a prime candidate for cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful tool for the construction of six-membered rings. units.it The reaction of this compound with various dienophiles could lead to a wide range of complex cyclic and polycyclic structures. The stereoselectivity of these reactions could be controlled through the use of chiral catalysts or by the inherent diastereoselectivity of the system.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structure, conformation, and reactivity of this compound is crucial for its development and application. Advanced spectroscopic and computational techniques can provide invaluable insights at the molecular level.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques such as COSY, HSQC, and HMBC, can be used to unambiguously determine the structure and connectivity of the molecule. scielo.br The solid-state structure can be elucidated using single-crystal X-ray diffraction, which provides precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), can be employed to study the conformational landscape of the molecule, identify the most stable conformers, and calculate various spectroscopic properties. tamuc.eduresearchgate.net DFT calculations can also be used to investigate the mechanisms of potential reactions, such as cycloadditions or electrophilic additions, by modeling the transition states and calculating activation energies. researchgate.netnih.gov This can help in predicting the outcome of reactions and in designing more efficient synthetic routes. The combination of experimental and computational studies will provide a comprehensive understanding of the chemical behavior of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.